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molecular formula C14H18N2 B8303079 (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

Cat. No. B8303079
M. Wt: 214.31 g/mol
InChI Key: HCTCDEAMCNSARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05559129

Procedure details

To a stirred mixture of lithium aluminum hydride (0.152 g, 4.00 mmol,2 eq) in anhydrous tetrahydrofuran (10 mL) at 0° C. was added rapidly a solution of the 3-(N-benzyloxycarbonylpyrrolidin-2-ylmethyl)-1H-indole or the 3-(N-benzyloxycarbonylpiperid-2-ylmethyl)-1H-indole (2.00 mmol) in anhydrous tetrahydrofuran (5 mL). The resulting mixture is heated at reflux under a nitrogen atmosphere for 3 hours. The reaction mixture is cooled, and water (0.25 mL), 15% aqueous sodium hydroxide (0.25mL), and then more water (0.75 mL) were added sequentially. The resulting mixture was stirred at 25° C. for 30 minutes, filtered, and the filtrate was evaporated under reduced pressure. The residue was column chromatographed using silica gel (approximately 50 g) and elution with a solution methylene chloride:methanol:ammonium hydroxide [9:1:0.1] or other appropriate solvent system to afford the corresponding 3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole or 3-(N-methylpiperid-2-ylmethyl)-1H-indole.
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 mL
Type
solvent
Reaction Step One
Quantity
0.152 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
3-(N-benzyloxycarbonylpyrrolidin-2-ylmethyl)-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-(N-benzyloxycarbonylpiperid-2-ylmethyl)-1H-indole
Quantity
2 mmol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:14]C([N:17]1CCCC1CC1C2C(=CC=CC=2)NC=1)=O)C1C=CC=CC=1.C(O[C:40]([N:42]1[CH2:47][CH2:46][CH2:45][CH2:44][CH:43]1[CH2:48][C:49]1[C:57]2[C:52](=[CH:53][CH:54]=[CH:55][CH:56]=2)[NH:51][CH:50]=1)=O)C1C=CC=CC=1.[OH-].[Na+]>O1CCCC1.O>[OH-:14].[NH4+:17].[CH3:40][N:42]1[CH2:47][CH2:46][CH2:45][CH:43]1[CH2:48][C:49]1[C:57]2[C:52](=[CH:53][CH:54]=[CH:55][CH:56]=2)[NH:51][CH:50]=1.[CH3:40][N:42]1[CH2:47][CH2:46][CH2:45][CH2:44][CH:43]1[CH2:48][C:49]1[C:57]2[C:52](=[CH:53][CH:54]=[CH:55][CH:56]=2)[NH:51][CH:50]=1 |f:0.1.2.3.4.5,8.9,12.13|

Inputs

Step One
Name
Quantity
0.25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.75 mL
Type
solvent
Smiles
O
Name
Quantity
0.25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.152 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
3-(N-benzyloxycarbonylpyrrolidin-2-ylmethyl)-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(CCC1)CC1=CNC2=CC=CC=C12
Step Four
Name
3-(N-benzyloxycarbonylpiperid-2-ylmethyl)-1H-indole
Quantity
2 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(CCCC1)CC1=CNC2=CC=CC=C12
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 25° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a nitrogen atmosphere for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
silica gel (approximately 50 g) and elution with a solution methylene chloride

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[OH-].[NH4+]
Name
Type
product
Smiles
CN1C(CCC1)CC1=CNC2=CC=CC=C12
Name
Type
product
Smiles
CN1C(CCCC1)CC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05559129

Procedure details

To a stirred mixture of lithium aluminum hydride (0.152 g, 4.00 mmol,2 eq) in anhydrous tetrahydrofuran (10 mL) at 0° C. was added rapidly a solution of the 3-(N-benzyloxycarbonylpyrrolidin-2-ylmethyl)-1H-indole or the 3-(N-benzyloxycarbonylpiperid-2-ylmethyl)-1H-indole (2.00 mmol) in anhydrous tetrahydrofuran (5 mL). The resulting mixture is heated at reflux under a nitrogen atmosphere for 3 hours. The reaction mixture is cooled, and water (0.25 mL), 15% aqueous sodium hydroxide (0.25mL), and then more water (0.75 mL) were added sequentially. The resulting mixture was stirred at 25° C. for 30 minutes, filtered, and the filtrate was evaporated under reduced pressure. The residue was column chromatographed using silica gel (approximately 50 g) and elution with a solution methylene chloride:methanol:ammonium hydroxide [9:1:0.1] or other appropriate solvent system to afford the corresponding 3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole or 3-(N-methylpiperid-2-ylmethyl)-1H-indole.
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 mL
Type
solvent
Reaction Step One
Quantity
0.152 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
3-(N-benzyloxycarbonylpyrrolidin-2-ylmethyl)-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-(N-benzyloxycarbonylpiperid-2-ylmethyl)-1H-indole
Quantity
2 mmol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:14]C([N:17]1CCCC1CC1C2C(=CC=CC=2)NC=1)=O)C1C=CC=CC=1.C(O[C:40]([N:42]1[CH2:47][CH2:46][CH2:45][CH2:44][CH:43]1[CH2:48][C:49]1[C:57]2[C:52](=[CH:53][CH:54]=[CH:55][CH:56]=2)[NH:51][CH:50]=1)=O)C1C=CC=CC=1.[OH-].[Na+]>O1CCCC1.O>[OH-:14].[NH4+:17].[CH3:40][N:42]1[CH2:47][CH2:46][CH2:45][CH:43]1[CH2:48][C:49]1[C:57]2[C:52](=[CH:53][CH:54]=[CH:55][CH:56]=2)[NH:51][CH:50]=1.[CH3:40][N:42]1[CH2:47][CH2:46][CH2:45][CH2:44][CH:43]1[CH2:48][C:49]1[C:57]2[C:52](=[CH:53][CH:54]=[CH:55][CH:56]=2)[NH:51][CH:50]=1 |f:0.1.2.3.4.5,8.9,12.13|

Inputs

Step One
Name
Quantity
0.25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.75 mL
Type
solvent
Smiles
O
Name
Quantity
0.25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.152 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
3-(N-benzyloxycarbonylpyrrolidin-2-ylmethyl)-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(CCC1)CC1=CNC2=CC=CC=C12
Step Four
Name
3-(N-benzyloxycarbonylpiperid-2-ylmethyl)-1H-indole
Quantity
2 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(CCCC1)CC1=CNC2=CC=CC=C12
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 25° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a nitrogen atmosphere for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
silica gel (approximately 50 g) and elution with a solution methylene chloride

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[OH-].[NH4+]
Name
Type
product
Smiles
CN1C(CCC1)CC1=CNC2=CC=CC=C12
Name
Type
product
Smiles
CN1C(CCCC1)CC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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